H-Ala-d-Ala-OH

Description

DL-Alanyl-DL-alanine has been reported in Phaseolus vulgaris with data available.

RN given refers to (DL)-isome

Structure

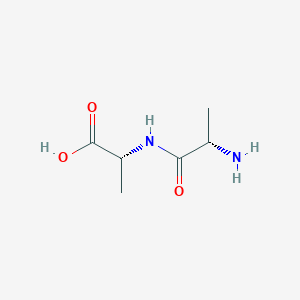

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016945 | |

| Record name | L-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-80-5 | |

| Record name | Alanyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8235021UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure and Significance of H-L-Ala-D-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-L-Ala-D-Ala-OH, a molecule of significant interest in microbiology and drug development. Comprising both L- and D-enantiomers of alanine (B10760859), this peptide possesses unique structural characteristics that underpin its crucial role in bacterial physiology and its utility as a target for antibiotic intervention. This document details its molecular structure, provides relevant quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes its central role in a key biological pathway.

Molecular Structure and Stereochemistry

H-L-Ala-D-Ala-OH is a dipeptide consisting of an L-alanine residue linked to a D-alanine residue through a peptide bond. The structure is characterized by a free amino group (H-) at the N-terminus (L-alanine) and a free carboxyl group (-OH) at the C-terminus (D-alanine).

-

Composition : The molecular formula is C6H12N2O3, and the molecular weight is approximately 160.17 g/mol .[1][2]

-

Peptide Bond : The L-alanine and D-alanine units are covalently linked by an amide bond formed between the carboxyl group of L-alanine and the amino group of D-alanine. This bond is planar and typically exists in a trans conformation.

-

Stereochemistry : The key feature of this dipeptide is the presence of two different stereoisomers of alanine. The N-terminal alanine has the L-configuration, the form predominantly found in proteins. The C-terminal alanine has the D-configuration, which is less common in higher organisms but is a crucial component in the cell walls of many bacteria.[3] This L-D stereochemical arrangement significantly influences the peptide's three-dimensional conformation and its resistance to degradation by standard proteases, which are typically specific for L-amino acid linkages.

-

Conformation : Like other dipeptides, H-L-Ala-D-Ala-OH is conformationally flexible. Its shape in solution is a dynamic equilibrium of various conformers, primarily defined by the torsional angles of the peptide backbone, known as Phi (φ) and Psi (ψ). Computational studies on similar alanine dipeptides show that low-energy conformations include structures like β-sheets and various turns (e.g., C5 and C7).[4][5] The specific L-D configuration restricts the available conformational space compared to L-L or D-D dipeptides.

Quantitative Structural Data

| Parameter | Atom(s) Involved | Typical Value | Reference |

| Bond Lengths (Å) | |||

| Peptide Bond (C-N) | C(O) of L-Ala - N of D-Ala | ~1.33 Å | [6] |

| Cα - C(O) | Cα of L-Ala - C(O) of L-Ala | ~1.53 Å | [7] |

| N - Cα | N of D-Ala - Cα of D-Ala | ~1.46 Å | [7] |

| C=O (Carbonyl) | C(O) of L-Ala - O of L-Ala | ~1.24 Å | [6] |

| Bond Angles (°) | |||

| Cα - C(O) - N | Cα(L) - C(O)(L) - N(D) | ~116° | [6] |

| C(O) - N - Cα | C(O)(L) - N(D) - Cα(D) | ~122° | [6] |

| N - Cα - C(O) | N(L) - Cα(L) - C(O)(L) | ~111° | [7] |

| Dihedral Angles (°) | |||

| Omega (ω) (Peptide Bond) | Cα(L) - C(O)(L) - N(D) - Cα(D) | ~180° (trans) | [6] |

| Phi (φ) | C(O)(L-1) - N(L) - Cα(L) - C(O)(L) | Variable | [8] |

| Psi (ψ) | N(L) - Cα(L) - C(O)(L) - N(D) | Variable | [8] |

Note: These values are representative and can vary based on the specific conformation, solvent, and aggregation state.

Biological Significance: The Terminus of Peptidoglycan Precursors

The H-L-Ala-D-Ala-OH motif is not just a chemical curiosity; it is of profound biological importance. The related sequence, D-Alanyl-D-Alanine, forms the C-terminal end of the pentapeptide stem of Lipid II, the essential building block for the bacterial cell wall polymer, peptidoglycan.[9][10][11] This D-Ala-D-Ala terminus is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) that catalyze the final cross-linking step in peptidoglycan synthesis, a reaction that imparts structural integrity to the cell wall.[9][12]

The D-Ala-D-Ala moiety is the specific recognition site for glycopeptide antibiotics, most notably vancomycin (B549263).[13][14][15] Vancomycin binds with high affinity to the D-Ala-D-Ala terminus, sterically hindering the transpeptidase enzymes from accessing their substrate.[16] This inhibition of cell wall synthesis ultimately leads to bacterial cell lysis and death.[13][15]

The logical relationship between peptidoglycan synthesis, the D-Ala-D-Ala terminus, and the mechanism of vancomycin action is illustrated in the diagram below.

Figure 1. Logical workflow of peptidoglycan precursor synthesis and the inhibitory action of vancomycin.

Experimental Protocols

The synthesis and characterization of H-L-Ala-D-Ala-OH can be achieved using standard peptide chemistry and analytical techniques.

Synthesis of H-L-Ala-D-Ala-OH

Method 1: Solution-Phase Synthesis

This method involves the coupling of protected amino acids in a suitable solvent, followed by deprotection steps.

-

N-terminal Protection: Protect the amino group of L-alanine using a standard protecting group such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) to yield Fmoc-L-Ala-OH.

-

C-terminal Protection: Protect the carboxyl group of D-alanine as a methyl or benzyl (B1604629) ester to yield H-D-Ala-OMe or H-D-Ala-OBzl.

-

Coupling: Dissolve Fmoc-L-Ala-OH and the D-alanine ester in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide). Add a coupling agent (e.g., DCC/HOBt or HATU/DIPEA) and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Purification: Purify the resulting protected dipeptide (Fmoc-L-Ala-D-Ala-OR) using column chromatography.

-

Deprotection:

-

Remove the N-terminal Fmoc group using a solution of 20% piperidine (B6355638) in DMF.

-

Remove the C-terminal ester group via saponification (for methyl esters) or hydrogenolysis (for benzyl esters).

-

-

Final Purification: Purify the final product, H-L-Ala-D-Ala-OH, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Method 2: Solid-Phase Peptide Synthesis (SPPS)

This is often a more efficient method for peptide synthesis.

-

Resin Preparation: Start with a pre-loaded D-alanine resin (e.g., Fmoc-D-Ala-Wang resin). Swell the resin in a suitable solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound D-alanine by treating it with 20% piperidine in DMF. Wash the resin thoroughly.

-

Coupling: Activate Fmoc-L-Ala-OH with a coupling reagent (e.g., HBTU/DIPEA in DMF) and add it to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a Kaiser test. Wash the resin.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the dipeptide from the resin and simultaneously remove the N-terminal Fmoc group.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the final product by RP-HPLC.

Characterization

-

Mass Spectrometry (MS):

-

Protocol: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Result: A primary ion peak corresponding to the protonated molecule [M+H]+ at m/z ≈ 161.09. High-resolution mass spectrometry should confirm the elemental composition.[17][18]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the sample in a deuterated solvent, typically D₂O or DMSO-d₆. Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and assign all proton and carbon signals.

-

Expected ¹H NMR Signals (in D₂O):

-

Two distinct α-proton signals (quartets or multiplets) for the L-Ala and D-Ala residues.

-

Two distinct methyl group signals (doublets) for the L-Ala and D-Ala residues. The chemical shifts will be influenced by the stereochemistry and proximity to the N- and C-termini.

-

-

Expected ¹³C NMR Signals (in D₂O):

-

Two distinct carbonyl (C=O) signals.

-

Two distinct α-carbon (Cα) signals.

-

Two distinct methyl (Cβ) signals.[19]

-

-

Conclusion

H-L-Ala-D-Ala-OH and its closely related D-Ala-D-Ala analogue are dipeptides of fundamental importance in the field of microbiology and infectious disease. Their unique L-D stereochemical structure is a cornerstone of bacterial cell wall biosynthesis, providing both stability and a critical target for glycopeptide antibiotics. A thorough understanding of the structure, properties, and biological interactions of this dipeptide is essential for researchers and professionals working to develop new antibacterial agents and overcome the challenge of antibiotic resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Peptide bonds revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. l-Alanine hydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. einstein.elsevierpure.com [einstein.elsevierpure.com]

An In-depth Technical Guide on H-Ala-d-Ala-OH: Properties, Synthesis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-d-Ala-OH, chemically known as L-Alanyl-D-alanine, is a dipeptide of significant interest in bacteriology and drug development. Its central role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, makes it a key target for antibiotic action. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological function within the peptidoglycan synthesis pathway.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, analysis, and application in research. A summary of these properties is presented below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₁₂N₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[1] |

| Melting Point | Not experimentally determined; sublimes | General property of similar small peptides |

| Solubility in Water | Soluble | --INVALID-LINK--[1] |

| pKa (Carboxyl group) | ~2.34 (for L-alanine) | --INVALID-LINK--[2] |

| pKa (Amino group) | ~9.69 (for L-alanine) | --INVALID-LINK--[2] |

Biological Role: The Peptidoglycan Biosynthesis Pathway

This compound is a crucial precursor in the biosynthesis of peptidoglycan, a polymer that forms the bacterial cell wall. This pathway is a prime target for many antibiotics. The cytoplasmic steps of this pathway are outlined below.

Figure 1: Cytoplasmic synthesis of the peptidoglycan precursor UDP-N-acetylmuramyl-pentapeptide.

The synthesis begins with fructose-6-phosphate (B1210287) and culminates in the formation of UDP-N-acetylmuramyl-pentapeptide (also known as Park's nucleotide).[3][4] A key step in this process is the formation of the D-Alanyl-D-Alanine dipeptide, catalyzed by the D-Ala-D-Ala ligase (Ddl). This dipeptide is then added to the UDP-MurNAc-tripeptide by the MurF ligase to complete the pentapeptide side chain.[3][5] This terminal D-Ala-D-Ala moiety is the target of vancomycin-class antibiotics, which bind to it and sterically hinder the subsequent transglycosylation and transpeptidation steps of cell wall assembly, ultimately leading to cell lysis.[4]

Experimental Protocols

Synthesis of this compound (Solid-Phase Peptide Synthesis)

Solid-phase peptide synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. The following protocol outlines the synthesis of this compound using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[6][7]

Materials:

-

Fmoc-D-Ala-OH

-

Fmoc-L-Ala-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling (D-Alanine):

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, activate Fmoc-D-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (L-Alanine):

-

Remove the Fmoc group from the D-alanine residue on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly.

-

Activate Fmoc-L-Ala-OH (3 equivalents) with DIC and HOBt as described above.

-

Add the activated L-alanine solution to the resin and allow it to react for 2-4 hours, monitoring with the Kaiser test.

-

Wash the resin extensively with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal L-alanine with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups (if any).

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Figure 2: General workflow for the solid-phase synthesis of this compound.

Purification and Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification:

The crude this compound can be purified using RP-HPLC.[8][9][10][11]

-

Column: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA), is typically employed.

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in ACN

-

-

Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. A shallow gradient is often necessary to achieve good separation from closely related impurities.

-

Detection: UV absorbance at 214 or 220 nm is used to monitor the peptide elution.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or mass spectrometry to identify those containing the pure product. The pure fractions are then pooled and lyophilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the synthesized this compound. The expected chemical shifts will be influenced by the solvent (typically D₂O) and pH.

-

¹H NMR: The spectrum will show signals for the alpha-protons and methyl protons of both alanine residues. The coupling constants between the alpha-protons and the amide proton (if not exchanged in D₂O) can provide conformational information.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl, alpha-carbon, and methyl carbons of each alanine residue.

Conclusion

This compound is a dipeptide of fundamental importance in bacterial physiology. Its role as a key building block in peptidoglycan synthesis makes it a critical target for the development of novel antibacterial agents. This guide has provided a detailed overview of its chemical and physical properties, a practical protocol for its synthesis, and an illustration of its involvement in the essential bacterial cell wall biosynthesis pathway. The information presented herein is intended to be a valuable resource for researchers and professionals working in the fields of microbiology, medicinal chemistry, and drug discovery.

References

- 1. CAS 2867-20-1: DL-Alanyl-DL-alanine | CymitQuimica [cymitquimica.com]

- 2. Ch27 pKa and pI values [chem.ucalgary.ca]

- 3. Cytoplasmic steps of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. bachem.com [bachem.com]

The Central Role of D-Ala-D-Ala in Bacterial Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide in the biosynthesis of bacterial peptidoglycan. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. The D-Ala-D-Ala moiety is of particular interest as it is the terminal component of the peptidoglycan precursor and the target for several classes of antibiotics, including the glycopeptide antibiotic vancomycin. Understanding the synthesis and incorporation of D-Ala-D-Ala is therefore fundamental to the development of new antibacterial agents.

The Biochemical Pathway: Synthesis and Incorporation of D-Ala-D-Ala

The journey of D-Ala-D-Ala begins with the conversion of L-alanine to D-alanine and culminates in its addition to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor of peptidoglycan. This process is energy-dependent and catalyzed by a series of essential enzymes.

1.1. Formation of D-Alanine: The first step is the conversion of the naturally abundant L-alanine to D-alanine. This reaction is catalyzed by the enzyme D-alanine racemase (Alr) , which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.

1.2. Synthesis of the D-Ala-D-Ala Dipeptide: Two molecules of D-alanine are then ligated to form the D-Ala-D-Ala dipeptide. This ATP-dependent reaction is catalyzed by the D-Ala-D-Ala ligase (Ddl) . The specificity of this enzyme is crucial for the proper formation of the peptidoglycan precursor.

1.3. Addition to the Peptidoglycan Precursor: The D-Ala-D-Ala dipeptide is subsequently added to the UDP-N-acetylmuramyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid (UDP-MurNAc-tripeptide) by the UDP-MurNAc-L-Ala-D-Glu-meso-DAP:D-Ala-D-Ala ligase (MurF) . This reaction is also ATP-dependent and results in the formation of the UDP-MurNAc-pentapeptide, the final cytoplasmic precursor of peptidoglycan.

The following diagram illustrates the cytoplasmic steps of peptidoglycan precursor synthesis, highlighting the role of D-Ala-D-Ala.

Figure 1: Cytoplasmic synthesis of the peptidoglycan precursor.

Quantitative Data

The enzymes involved in the synthesis and utilization of D-Ala-D-Ala have been the subject of extensive kinetic studies. The following tables summarize key kinetic parameters for D-Ala-D-Ala ligase and the inhibition constants for antibiotics that target this pathway.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |

| E. coli DdlB | D-Alanine | 0.24 | 2.8 | |

| E. coli DdlB | ATP | 0.04 | 2.8 | |

| S. aureus Ddl | D-Alanine | 0.6 | 11.7 | |

| S. aureus Ddl | ATP | 0.06 | 11.7 |

Table 1: Kinetic parameters of D-Ala-D-Ala ligases.

| Antibiotic | Target Enzyme | Organism | Ki (μM) | Inhibition Type | Source |

| D-Cycloserine | Ddl | E. coli | 25 | Competitive | |

| Vancomycin | D-Ala-D-Ala | S. aureus | - | Sequestration |

Table 2: Inhibition constants of antibiotics targeting the D-Ala-D-Ala pathway.

Experimental Protocols

The study of D-Ala-D-Ala synthesis and incorporation relies on a variety of biochemical assays. Below are detailed methodologies for key experiments.

3.1. D-Ala-D-Ala Ligase Activity Assay

This assay measures the activity of Ddl by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Principle: The ADP produced by the Ddl reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the Ddl activity.

-

Reagents:

-

Assay buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 10 mM KCl.

-

Substrates: 100 mM D-alanine, 10 mM ATP.

-

Coupling enzymes: 10 U/mL pyruvate kinase, 15 U/mL lactate dehydrogenase.

-

Coupling substrates: 2 mM phosphoenolpyruvate, 0.2 mM NADH.

-

Enzyme: Purified D-Ala-D-Ala ligase.

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the enzyme in a cuvette.

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the D-Ala-D-Ala ligase.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

-

The following diagram illustrates the workflow for this coupled enzyme assay.

Figure 2: Workflow of a coupled assay for D-Ala-D-Ala ligase activity.

Mechanism of Action of Vancomycin

Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.

The diagram below illustrates the sequestration of the D-Ala-D-Ala terminus by vancomycin, preventing its utilization by transpeptidases.

Figure 3: Mechanism of action of vancomycin.

Conclusion

The D-Ala-D-Ala dipeptide is a cornerstone of bacterial cell wall synthesis. The enzymatic machinery responsible for its creation and incorporation into peptidoglycan precursors represents a well-validated target for antibacterial drug development. The rise of resistance to antibiotics like vancomycin, often through modification of the D-Ala-D-Ala terminus to D-Ala-D-Lactate, underscores the importance of continued research into this critical pathway. A thorough understanding of the biochemical and structural basis of D-Ala-D-Ala synthesis and recognition is paramount for the design of novel therapeutics to combat bacterial infections.

The Biological Nexus of H-Ala-d-Ala-OH in Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal biological functions of the dipeptide H-Ala-d-Ala-OH (D-alanyl-D-alanine) in Gram-positive bacteria. A cornerstone of cell wall integrity, this molecule is central to bacterial survival and a primary target for critical antibiotics. This document outlines its role in peptidoglycan synthesis, its interaction with key enzymes and antibiotics, and its involvement in broader physiological processes.

Core Function: The Architectural Linchpin of the Bacterial Cell Wall

The primary role of D-alanyl-D-alanine is to serve as the terminal dipeptide of the pentapeptide stem of the peptidoglycan precursor, Lipid II.[1][2] In Gram-positive bacteria, the cell wall is a thick, robust structure composed of multiple layers of peptidoglycan, which is essential for maintaining cell shape and withstanding high internal turgor pressure.[1][3][4][5][6] The peptidoglycan mesh is formed by linear glycan strands cross-linked by short peptides. The D-Ala-D-Ala terminus is indispensable for the transpeptidation reaction that creates these cross-links, a process that imparts the necessary rigidity to the cell wall.[4][5][7][8] During the final stage of cell wall assembly, the terminal D-alanine (B559566) is cleaved by transpeptidases.[7][9]

Biosynthesis of D-alanyl-D-alanine

The synthesis of D-Ala-D-Ala is a cytoplasmic process initiated by the conversion of L-alanine to D-alanine by the enzyme alanine (B10760859) racemase. Subsequently, the essential enzyme D-alanine:D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide.[3][9][10][11] This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide precursor, a key soluble intermediate in peptidoglycan synthesis.[3][9]

Quantitative Data

The following tables summarize key quantitative parameters related to the function of this compound in Gram-positive bacteria.

Table 1: Kinetic Parameters of D-alanine:D-alanine Ligase (Ddl)

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 | - | [12] |

| D-Alanine (Site 2) | 3.6 | - | [12] | |

| Thermus thermophilus | D-Alanine | 1.0 - 4.02 | 16.2 | [13][14] |

| ATP | 0.05 - 0.125 | 16.2 | [13][14] |

Table 2: Binding Affinities of Vancomycin to Peptidoglycan Precursor Termini

| Ligand | Binding Affinity (Kd) | Fold Change vs. D-Ala-D-Ala | Reference |

| Acyl-L-Lys-D-Ala-D-Ala | Micromolar (µM) range | 1 | [1] |

| Acyl-L-Lys-D-Ala-D-Lac | Millimolar (mM) range | ~1000-fold decrease | [1][8] |

| Acyl-L-Lys-D-Ala-D-Ser | ~10-fold lower than D-Ala-D-Ala | ~10-fold decrease |

Table 3: Relative Abundance of Peptidoglycan Precursors

| Condition | Precursor | Relative Abundance | Organism | Reference |

| Untreated | UDP-MurNAc-pentapeptide | Baseline | Staphylococcus simulans | [2][7] |

| Vancomycin Treatment | UDP-MurNAc-pentapeptide | Significant Accumulation | Staphylococcus simulans | [2][7] |

| Untreated | Pentapeptide-containing muropeptides | Enriched at the division septum | Bacillus subtilis |

Signaling Pathways and Regulatory Roles

Beyond its structural role, D-alanine and its derivatives are increasingly recognized as signaling molecules in bacteria.

Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a multi-stage process that is tightly regulated to ensure proper cell growth and division. The this compound dipeptide is incorporated in the final cytoplasmic step before the precursor is transported across the cell membrane.

D-alanylation of Teichoic Acids

In many Gram-positive bacteria, D-alanine is also esterified to teichoic acids (both wall teichoic acid, WTA, and lipoteichoic acid, LTA). This process, mediated by the dlt operon, introduces positive charges into the negatively charged cell wall, which is crucial for resistance to cationic antimicrobial peptides and for modulating autolytic activity.

Broader Signaling Roles of D-amino Acids

Recent research has unveiled that bacteria release various D-amino acids, including D-alanine, into their environment where they act as signaling molecules.[3] These non-canonical D-amino acids can regulate cell wall remodeling during stationary phase and trigger the dispersal of biofilms.[3][5][6] This suggests a form of quorum sensing or intercellular communication mediated by D-amino acids, influencing community behavior and survival.

Experimental Protocols

Detailed methodologies for key experiments are crucial for research and drug development.

Purification of D-alanine:D-alanine Ligase (Ddl)

This protocol is adapted from methods for purifying recombinant Ddl.

Objective: To obtain highly pure and active Ddl for enzymatic assays and structural studies.

Materials:

-

E. coli expression strain harboring a plasmid with the ddl gene (e.g., from Bacillus subtilis or Staphylococcus aureus) fused to an affinity tag (e.g., His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

SDS-PAGE reagents.

Procedure:

-

Expression: Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Ddl protein with elution buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

Dialysis: Pool the fractions containing pure Ddl and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

-

Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration (e.g., by Bradford assay) and store at -80°C in aliquots.

D-alanine:D-alanine Ligase (Ddl) Activity Assay

This assay measures the ATP-dependent ligation of two D-alanine molecules.

Objective: To determine the kinetic parameters of Ddl and to screen for inhibitors.

Principle: The ligase activity is coupled to ATP hydrolysis, producing ADP and inorganic phosphate (B84403) (Pi). The rate of reaction can be determined by measuring the amount of Pi produced over time.

Materials:

-

Purified Ddl enzyme.

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

-

D-alanine stock solution.

-

ATP stock solution.

-

Phosphate detection reagent (e.g., Malachite Green-based reagent).

-

Microplate reader.

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, prepare reaction mixtures containing assay buffer, varying concentrations of D-alanine and ATP, and any potential inhibitors.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified Ddl enzyme to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching and Detection: Stop the reaction and measure the amount of inorganic phosphate produced by adding a phosphate detection reagent according to the manufacturer's instructions. This typically involves a colorimetric change that can be measured by absorbance at a specific wavelength (e.g., 650 nm).

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and determine the initial reaction velocities. Kinetic parameters (Km and kcat) can be calculated by fitting the data to the Michaelis-Menten equation.

In Vitro Peptidoglycan Synthesis Assay

This assay reconstitutes the synthesis of peptidoglycan from its lipid-linked precursor.

Objective: To study the activity of peptidoglycan glycosyltransferases and transpeptidases and the effect of inhibitors.

Materials:

-

Radiolabeled Lipid II (e.g., with [14C]GlcNAc).

-

Purified peptidoglycan synthesis enzymes (e.g., Penicillin-Binding Proteins).

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1% Triton X-100).

-

Muramidase (B13767233) (e.g., mutanolysin).

-

HPLC system with a reverse-phase column and a flow-through scintillation counter.

Procedure:

-

Reaction: Combine radiolabeled Lipid II with the purified enzymes in the reaction buffer. Incubate at 37°C for a specified time to allow for polymerization and cross-linking.

-

Enzyme Inactivation: Stop the reaction by heating or adding a denaturant.

-

Muramidase Digestion: Digest the newly synthesized peptidoglycan into its constituent muropeptides by adding muramidase and incubating.

-

Analysis: Separate the resulting radiolabeled muropeptides by reverse-phase HPLC.

-

Quantification: Quantify the amount of radioactivity in each peak using a flow-through scintillation counter. The elution profile will reveal the extent of glycosyltransferase activity (total amount of polymerized material) and transpeptidase activity (presence of cross-linked muropeptide species).

Conclusion

This compound is a molecule of fundamental importance in the biology of Gram-positive bacteria. Its central role in the synthesis of the essential peptidoglycan cell wall makes the enzymes involved in its formation and utilization prime targets for antibiotic development. The D-Ala-D-Ala terminus of the peptidoglycan precursor is the specific binding site for glycopeptide antibiotics like vancomycin, and alterations in this dipeptide are a key mechanism of resistance. Furthermore, the emerging roles of D-alanine in bacterial signaling highlight the multifaceted nature of this seemingly simple dipeptide. A thorough understanding of the biochemistry and regulation of this compound is therefore critical for addressing the ongoing challenge of antibiotic resistance and for the development of new therapeutic strategies against Gram-positive pathogens.

References

- 1. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]

- 3. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Nega… [ouci.dntb.gov.ua]

- 7. Identification of the UDP-MurNAc-Pentapeptide:l-Alanine Ligase for Synthesis of Branched Peptidoglycan Precursors in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of d-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pentapeptide-rich peptidoglycan at the Bacillus subtilis cell-division site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Peptidoglycan Structure from Vegetative Cells of Bacillus subtilis 168 and Role of PBP 5 in Peptidoglycan Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

A Technical Guide to the Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Biosynthesis and as a Target for Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide D-alanyl-D-alanine (H-Ala-d-Ala-OH) is a cornerstone in the intricate process of bacterial cell wall biosynthesis. It forms the terminal moiety of the pentapeptide precursor of peptidoglycan (PG), a polymer essential for maintaining the structural integrity of most bacteria. The critical nature of the D-Ala-D-Ala terminus makes the enzymes responsible for its synthesis and incorporation prime targets for several classes of antibiotics. This technical guide provides an in-depth exploration of the mechanism of action of D-Ala-D-Ala within the PG biosynthesis pathway, details the enzymatic machinery involved, and discusses how this vital component is targeted by antimicrobial agents. The guide includes quantitative data on enzyme kinetics and antibiotic efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Central Role of Peptidoglycan

The bacterial cell wall is a rigid, mesh-like structure primarily composed of peptidoglycan (also known as murein), which is crucial for withstanding internal osmotic pressure and maintaining cell shape.[1] The biosynthesis of peptidoglycan is a complex, multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[2][3] It involves the synthesis of nucleotide precursors, their assembly into lipid-linked intermediates, and subsequent polymerization and cross-linking into the mature cell wall.[2][4] The fundamental repeating unit of peptidoglycan consists of a disaccharide of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), with a pentapeptide stem attached to the NAM residue.[1] The terminal dipeptide of this stem, D-alanyl-D-alanine, is indispensable for the final cross-linking step that confers rigidity to the cell wall.[5][6]

The Biosynthesis of D-Alanyl-D-Alanine and its Incorporation into Peptidoglycan Precursors

The journey of D-Ala-D-Ala begins in the cytoplasm with the synthesis of its constituent, D-alanine, and culminates in its addition to the growing peptidoglycan precursor. This process is catalyzed by a series of essential enzymes.

Formation of D-Alanine

Most amino acids in nature exist in the L-isomeric form. However, the bacterial cell wall is unique in its requirement for D-amino acids, primarily D-alanine and D-glutamate. The synthesis of D-alanine from L-alanine is catalyzed by the enzyme alanine (B10760859) racemase (Alr) , which requires a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor.[7][8]

Synthesis of the D-Alanyl-D-Alanine Dipeptide

The crucial step of ligating two D-alanine molecules to form the dipeptide D-Ala-D-Ala is performed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) .[5][8][9] This enzyme is a member of the ATP-grasp superfamily.[10][11] The reaction proceeds through an ordered mechanism involving the formation of a D-alanyl-phosphate intermediate.[10][12]

Assembly of the UDP-MurNAc-Pentapeptide

The D-Ala-D-Ala dipeptide is subsequently added to the UDP-N-acetylmuramyl-tripeptide by the MurF ligase , completing the formation of the UDP-MurNAc-pentapeptide, the primary soluble precursor for peptidoglycan synthesis.[2][13] This precursor is then transferred to a lipid carrier in the cell membrane, forming Lipid I, and subsequently glycosylated to form Lipid II, which is then flipped to the periplasmic side for polymerization.[1][3]

Figure 1: Cytoplasmic steps of peptidoglycan precursor biosynthesis.

Mechanism of Action: The Role of D-Ala-D-Ala in Transpeptidation

The terminal D-Ala-D-Ala of the pentapeptide stem is the key substrate for the transpeptidation reaction. This reaction, catalyzed by penicillin-binding proteins (PBPs), cross-links adjacent glycan strands by forming a peptide bond between the penultimate D-alanine of one stem and a diamino acid on an adjacent stem.[14] During this process, the terminal D-alanine is cleaved and released.[6][13] This cross-linking is what imparts the essential strength and rigidity to the bacterial cell wall.

Targeting the D-Ala-D-Ala Pathway: Mechanisms of Antibiotic Action

The indispensable nature of D-Ala-D-Ala makes its biosynthetic pathway an excellent target for antibiotics. Two prominent examples are D-cycloserine and the glycopeptide class of antibiotics, including vancomycin (B549263).

D-Cycloserine: Inhibiting the Source

D-cycloserine is a structural analog of D-alanine.[8] Its mechanism of action involves the competitive inhibition of the two enzymes responsible for the synthesis of the D-Ala-D-Ala dipeptide:

-

Alanine Racemase (Alr): D-cycloserine binds to the PLP cofactor of Alr, preventing the conversion of L-alanine to D-alanine.[7]

-

D-Ala-D-Ala Ligase (Ddl): It also acts as a competitive inhibitor of Ddl, blocking the formation of the D-Ala-D-Ala dipeptide.[7][8][15]

By cutting off the supply of D-Ala-D-Ala, D-cycloserine effectively halts peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.[8]

Figure 2: Mechanism of action of D-Cycloserine.

Vancomycin: Capping the Terminus

Vancomycin, a large glycopeptide antibiotic, functions by a different mechanism. It does not interact with any bacterial enzymes. Instead, it binds with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursors, including Lipid II.[7][16][17] This binding creates a bulky complex that sterically hinders the transglycosylase and transpeptidase enzymes (PBPs), thereby preventing the polymerization of the glycan chains and their subsequent cross-linking.[6][16][18]

The primary mechanism of high-level vancomycin resistance in bacteria like enterococci and staphylococci involves a fundamental alteration of the antibiotic's target.[16] Resistance is mediated by a cluster of van genes which reprogram the synthesis of the pentapeptide stem.[19] The key event is the substitution of the terminal D-alanine with D-lactate (D-Lac) or D-serine (D-Ser).[17] This change, from an amide bond (D-Ala-D-Ala) to an ester bond (D-Ala-D-Lac), results in the loss of a critical hydrogen bond with vancomycin, reducing its binding affinity by approximately 1,000-fold and rendering the antibiotic ineffective.[16][17][19]

Figure 3: Vancomycin action and resistance mechanism.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and inhibitors of the D-Ala-D-Ala pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|

| D-Ala-D-Ala Ligase (DdlB) | Escherichia coli | D-Alanine | 0.5 | 13.5 | (Fan et al., 1994) |

| Alanine Racemase (Alr) | Geobacillus stearothermophilus | L-Alanine | 4.6 | 1200 | (Inagaki et al., 1986) |

| Alanine Racemase (Alr) | Geobacillus stearothermophilus | D-Alanine | 1.9 | 650 | (Inagaki et al., 1986) |

Table 2: Inhibition Constants (Ki) and MIC Values for Antibiotics

| Antibiotic | Target Enzyme | Organism | Ki (μM) | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| D-Cycloserine | D-Ala-D-Ala Ligase (Ddl) | Mycobacterium tuberculosis | 20-100 | 5-20 | [15] |

| D-Cycloserine | Alanine Racemase (Alr) | Mycobacterium tuberculosis | 50-200 | - | [20] |

| Vancomycin | D-Ala-D-Ala Terminus | Staphylococcus aureus | - | 0.5-2 | (Clinical Ranges) |

| Vancomycin (Resistant) | D-Ala-D-Lac Terminus | Enterococcus faecium (VanA) | - | >64 |[17] |

Note: Km, kcat, and Ki values can vary significantly depending on experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the D-Ala-D-Ala pathway.

Assay for D-Ala-D-Ala Ligase (Ddl) Activity

This protocol describes a coupled spectrophotometric assay to measure the ATP-dependent synthesis of D-Ala-D-Ala. The production of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Materials:

-

Purified Ddl enzyme

-

Reaction Buffer: 100 mM HEPES pH 8.0, 50 mM KCl, 10 mM MgCl2

-

Substrates: D-alanine, ATP

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Coupling Reagents: Phosphoenolpyruvate (PEP), NADH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

800 µL of Reaction Buffer

-

100 µL of 1 M D-alanine

-

50 µL of 100 mM PEP

-

20 µL of 10 mM NADH

-

10 units of PK

-

15 units of LDH

-

Appropriate amount of purified Ddl enzyme

-

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 20 µL of 100 mM ATP.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (ε = 6220 M-1cm-1) is directly proportional to the rate of ADP production and thus Ddl activity.

-

Calculate the specific activity of the enzyme in units/mg, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

Figure 4: Experimental workflow for a coupled Ddl activity assay.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This standard protocol is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic stock solution

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

-

Prepare serial two-fold dilutions of the antibiotic in CAMHB across the wells of a 96-well plate. Typically, 50 µL of broth is added to each well, and then 50 µL of the antibiotic stock is added to the first well and serially diluted.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the positive control.

Conclusion

The D-alanyl-D-alanine dipeptide is a small but mighty component of the bacterial cell wall, playing an essential role in the final cross-linking step that ensures cellular integrity. Its synthesis and utilization represent a critical metabolic pathway that has been successfully exploited for antibiotic development. A thorough understanding of the enzymes that synthesize D-Ala-D-Ala, the structural role of the dipeptide itself, and the mechanisms of antibiotic inhibition and resistance is fundamental for the ongoing development of novel antimicrobial strategies to combat the growing threat of antibiotic-resistant bacteria. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to this critical field.

References

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. nbinno.com [nbinno.com]

- 9. gosset.ai [gosset.ai]

- 10. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 12. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 19. pnas.org [pnas.org]

- 20. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to H-Ala-d-Ala-OH for Research Professionals

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Application of H-Ala-d-Ala-OH.

This technical guide provides a comprehensive overview of the dipeptide this compound, a critical reagent in bacteriology, antibiotic development, and biochemistry. This document details commercially available sources of this compound, its physicochemical properties, and its primary applications in research. Furthermore, it offers detailed experimental protocols and visual workflows to facilitate its use in the laboratory.

Introduction to this compound

This compound, also known as L-Alanyl-D-alanine, is a dipeptide of significant interest in biomedical research. Its primary importance lies in its role as a key structural component of the bacterial cell wall. Specifically, it forms the C-terminal dipeptide of the pentapeptide side chains of peptidoglycan, the major structural polymer of the bacterial cell wall. This unique structural feature makes it a crucial target for a class of antibiotics known as glycopeptides, most notably vancomycin.

In research settings, this compound serves as an essential tool for studying bacterial cell wall biosynthesis, screening for novel antibacterial agents, and investigating the mechanisms of antibiotic resistance. Its availability from commercial suppliers in high purity has enabled researchers to develop a variety of in vitro and cell-based assays to probe these fundamental biological processes.

Commercial Suppliers and Product Specifications

A variety of life science companies supply this compound for research purposes. The table below summarizes the offerings from several prominent suppliers, providing key quantitative data to aid in product selection.

| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities |

| MedchemExpress | This compound | HY-W250715 | ≥98.21% (LCMS) | 10 mg, 50 mg, 100 mg |

| Chem-Impex | Ala-D-Ala-OH | 05823 | ≥97% (HPLC) | 250 mg, 1 g |

| Bachem | H-D-Ala-D-Ala-OH | Not specified | High Purity | Custom and catalog sizes |

| Cayman Chemical | D-Ala-D-Ala | 39648 | ≥98% | 250 mg, 500 mg, 1 g |

| Biosynth | Ala-D-Ala-OH | FA48629 | Not specified | Inquire for details |

Note: Product specifications, including purity and available quantities, are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date information.

Key Research Applications and Experimental Protocols

This compound is a versatile tool employed in a range of experimental contexts. Below are detailed protocols for some of its most common applications.

Bacterial Cell Wall Biosynthesis Pathway

This compound is a fundamental building block in the synthesis of peptidoglycan. The following diagram illustrates the cytoplasmic stage of this essential pathway.

Vancomycin Binding and Inhibition of Peptidoglycan Synthesis

The terminal D-Ala-D-Ala moiety of the peptidoglycan precursor is the direct target of vancomycin. The antibiotic binds to this dipeptide, sterically hindering the subsequent transglycosylation and transpeptidation steps, thereby inhibiting cell wall synthesis and leading to bacterial cell death.

Experimental Protocol: In Vitro D-Ala-D-Ala Ligase (Ddl) Activity Assay

This assay measures the activity of D-Ala-D-Ala ligase, the enzyme responsible for synthesizing the D-Ala-D-Ala dipeptide.

Materials:

-

Purified D-Ala-D-Ala ligase (Ddl) enzyme

-

This compound (as a standard, if needed for product identification)

-

D-Alanine

-

ATP (Adenosine triphosphate)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)

-

Malachite Green Phosphate (B84403) Assay Kit (or similar phosphate detection reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of D-Alanine, and ATP.

-

Prepare a control reaction without the Ddl enzyme.

-

Prepare a series of reactions with varying concentrations of a potential inhibitor if screening for new antibiotics.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a specific amount of purified Ddl enzyme to each well.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution (e.g., EDTA or by heat inactivation).

-

-

Phosphate Detection:

-

Add the Malachite Green reagent to each well according to the manufacturer's instructions. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis during the ligation reaction.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the amount of phosphate produced by comparing the absorbance values to a standard curve of known phosphate concentrations. The enzyme activity can then be determined.

-

Conclusion

This compound is an indispensable reagent for researchers in the fields of microbiology, drug discovery, and biochemistry. Its commercial availability in high-purity formulations from various suppliers has greatly facilitated the study of bacterial cell wall biosynthesis and the development of novel antibiotics. The experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for scientists utilizing this important dipeptide in their research endeavors. As our understanding of bacterial physiology and antibiotic resistance mechanisms continues to evolve, the utility of this compound as a research tool is certain to expand.

Unveiling the Cornerstone of Bacterial Defenses: A Historical and Technical Guide to the Discovery of D-Ala-D-Ala in Bacterial Cell Walls

For Immediate Release

A deep dive into the historical archives of microbiology reveals the fascinating story of the discovery of D-Alanyl-D-Alanine (D-Ala-D-Ala), a seemingly simple dipeptide that holds the key to the structural integrity of most bacteria and has become a primary target for some of our most potent antibiotics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this pivotal discovery, detailing the key experiments, the brilliant minds behind them, and the enduring legacy of their findings.

The journey to understanding the bacterial cell wall was a multi-decade endeavor, moving from rudimentary compositional analysis to the intricate details of its molecular architecture. Before the 1950s, the chemical makeup of the bacterial cell wall was largely a mystery.[1] It was a series of groundbreaking discoveries in the mid-20th century that began to peel back the layers of this essential bacterial structure.

The Dawn of a New Era: Early Insights into Cell Wall Composition

In the early 1950s, initial chemical analyses of bacterial cell walls revealed the presence of unusual components not typically found in other biological systems. Among these were the amino sugars N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), along with a small peptide chain. Crucially, these early studies also identified the presence of D-amino acids, including D-alanine and D-glutamic acid, which was a significant finding as proteins in most organisms are exclusively composed of L-amino acids.

A Pivotal Breakthrough: The Discovery of Park's Nucleotides

A monumental leap in understanding came from the work of James T. Park in the early 1950s. While studying the effects of penicillin on Staphylococcus aureus, Park observed the accumulation of novel uridine (B1682114) nucleotide-linked compounds within the bacteria. These compounds, which came to be known as "Park's nucleotides," were found to be precursors for cell wall synthesis. Analysis of these precursors was instrumental in elucidating the structure of the repeating unit of what we now know as peptidoglycan.

The most complete of these precursors, UDP-N-acetylmuramyl-pentapeptide, was found to contain L-alanine, D-glutamic acid, L-lysine (in the case of S. aureus), and, most importantly, two residues of D-alanine. This was the first strong indication that D-alanine existed in a specific and repeated arrangement within the cell wall structure.

Confirmation and Elucidation: The D-Ala-D-Ala Terminus

Subsequent research focused on deciphering the exact sequence and structure of this pentapeptide. Through a combination of meticulous chemical and enzymatic analyses, the terminal dipeptide was unequivocally identified as D-alanyl-D-alanine.

Key experimental evidence came from:

-

Partial Acid Hydrolysis: Researchers subjected isolated Park's nucleotides and purified bacterial cell walls to controlled acid hydrolysis. This process breaks the peptide bonds at different points, generating a mixture of smaller peptides.

-

Chromatographic Separation: The resulting peptide fragments were then separated using techniques like paper chromatography. By comparing the migration of the unknown fragments with synthetic standards, researchers could identify the individual components. A fragment corresponding to D-Ala-D-Ala was consistently identified.

-

Enzymatic Digestion: The use of specific enzymes, such as carboxypeptidases that cleave terminal amino acids, further confirmed the C-terminal position of the D-Ala-D-Ala dipeptide.

In 1964, the picture was further solidified by the work of F.C. Neuhaus and J.L. Lynch , who identified and characterized the enzyme responsible for synthesizing this crucial dipeptide: D-alanine:D-alanine ligase (Ddl) . Their research demonstrated the enzymatic joining of two D-alanine molecules, an essential step in the biosynthesis of the peptidoglycan precursor. This discovery not only confirmed the existence of the D-Ala-D-Ala moiety but also provided a specific enzymatic target for potential antibacterial agents.

Quantitative Analysis of D-Alanine in Bacterial Cell Walls

Early quantitative analyses of the amino acid composition of bacterial cell walls provided further evidence for the prevalence of D-alanine. These studies, often employing acid hydrolysis followed by chromatographic separation and quantification, consistently showed a high proportion of D-alanine relative to other amino acids.

| Bacterial Species | Molar Ratio of D-Alanine to Diaminopimelic Acid (or Lysine) | Reference |

| Escherichia coli | ~2:1 | (Strominger & Ghuysen, 1967) |

| Staphylococcus aureus | ~2:1 | (Tipper & Strominger, 1965) |

| Bacillus subtilis | ~2:1 | (Warth & Strominger, 1972) |

Experimental Protocols

The following sections provide a detailed look at the methodologies that were central to the discovery and characterization of D-Ala-D-Ala in bacterial cell walls.

Isolation of Peptidoglycan Precursors (Park's Nucleotides)

This protocol is based on the methods used by James T. Park in his pioneering work.

Objective: To isolate and accumulate UDP-N-acetylmuramyl-peptide precursors from penicillin-treated bacteria.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Growth medium (e.g., Nutrient Broth)

-

Penicillin

-

Trichloroacetic acid (TCA), cold

-

Ether

-

Activated charcoal

-

Ammonium (B1175870) hydroxide

-

Paper chromatography apparatus

-

Solvent system for chromatography (e.g., isobutyric acid:1 M ammonia, 5:3 v/v)

-

UV lamp

Procedure:

-

Grow a culture of Staphylococcus aureus to the mid-logarithmic phase.

-

Add a sub-inhibitory concentration of penicillin to the culture and continue incubation for a short period.

-

Harvest the bacterial cells by centrifugation.

-

Extract the cells with cold 5% trichloroacetic acid to precipitate macromolecules.

-

Centrifuge to remove the precipitate. The supernatant contains the nucleotide precursors.

-

Neutralize the supernatant.

-

Adsorb the nucleotides onto activated charcoal.

-

Wash the charcoal with water to remove contaminants.

-

Elute the nucleotides from the charcoal with a mixture of ethanol and dilute ammonium hydroxide.

-

Concentrate the eluate.

-

Separate the accumulated nucleotides using paper chromatography.

-

Visualize the separated nucleotides under a UV lamp, as uridine-containing compounds absorb UV light.

-

Elute the specific nucleotide spots from the paper for further analysis.

Analysis of the Peptide Moiety by Acid Hydrolysis and Chromatography

This protocol outlines the general method used to determine the amino acid composition and sequence of the isolated peptidoglycan precursors.

Objective: To identify the constituent amino acids and peptide fragments of the UDP-MurNAc-pentapeptide.

Materials:

-

Isolated UDP-MurNAc-pentapeptide

-

6 N Hydrochloric acid (HCl)

-

Sealed glass tubes

-

Heating block or oven

-

Paper chromatography apparatus

-

Solvent systems for amino acid and peptide separation (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v)

-

Ninhydrin (B49086) spray reagent

-

Amino acid and dipeptide standards (including D-Ala and D-Ala-D-Ala)

Procedure:

-

Total Hydrolysis:

-

Place a sample of the isolated nucleotide in a glass tube with 6 N HCl.

-

Seal the tube under vacuum.

-

Heat at 110°C for 24 hours to completely hydrolyze all peptide bonds.

-

Remove the HCl by evaporation.

-

Dissolve the residue in a small amount of water.

-

Spot the hydrolysate onto chromatography paper alongside amino acid standards.

-

Develop the chromatogram using an appropriate solvent system.

-

Spray the dried chromatogram with ninhydrin and heat to visualize the amino acids.

-

Identify the amino acids present in the sample by comparing their positions to the standards.

-

-

Partial Hydrolysis:

-

Place a sample of the isolated nucleotide in a glass tube with 6 N HCl.

-

Seal the tube.

-

Heat at 100°C for a shorter duration (e.g., 10-30 minutes) to achieve partial cleavage of peptide bonds.

-

Neutralize the hydrolysate.

-

Spot the mixture of peptide fragments onto chromatography paper alongside dipeptide and tripeptide standards (including D-Ala-D-Ala).

-

Develop and visualize the chromatogram as described above.

-

Identify the peptide fragments by comparing their migration with the standards. The presence of a spot corresponding to D-Ala-D-Ala is indicative of this dipeptide in the original structure.

-

Enzymatic Synthesis of D-Alanyl-D-Alanine

This protocol is based on the work of Neuhaus and Lynch for the assay of D-alanine:D-alanine ligase.

Objective: To demonstrate the enzymatic synthesis of D-Ala-D-Ala from D-alanine.

Materials:

-

Bacterial cell extract containing D-alanine:D-alanine ligase (e.g., from Streptococcus faecalis)

-

D-alanine

-

ATP (Adenosine triphosphate)

-

Magnesium chloride (MgCl₂)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Hydroxylamine (B1172632) solution

-

Ferric chloride reagent

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, ATP, and D-alanine.

-

Initiate the reaction by adding the bacterial cell extract.

-

Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding TCA to precipitate the protein.

-

Centrifuge to remove the precipitated protein.

-

To detect the formation of an activated D-alanyl intermediate (D-alanyl-AMP), add hydroxylamine to a parallel reaction mixture. This will form D-alanyl hydroxamate.

-

Add ferric chloride reagent to the supernatant. The formation of a colored complex indicates the presence of the hydroxamate, and thus the activation of D-alanine by the enzyme.

-

To directly detect D-Ala-D-Ala formation, the reaction products can be separated and identified using paper chromatography as described in the previous protocol.

Visualizing the Discovery and its Context

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Biosynthesis of Park's Nucleotide.

References

The Synthesis of H-Ala-d-Ala-OH: A Technical Guide to the Core Enzymatic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ala-d-Ala-OH, more specifically referred to as D-alanyl-D-alanine, is a critical precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The integrity of this peptidoglycan layer is paramount for bacterial survival, making the enzymes involved in its synthesis prime targets for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the key enzymes in the D-alanyl-D-alanine synthesis pathway, focusing on their biochemical properties, kinetic parameters, and the experimental methodologies used for their characterization.

The Core Enzymatic Cascade: From L-Alanine to D-Alanyl-D-Alanine

The synthesis of D-alanyl-D-alanine is a two-step enzymatic process primarily involving two key enzymes: Alanine (B10760859) Racemase (Alr) and D-alanine-D-alanine ligase (Ddl).

1. Alanine Racemase (Alr): The pathway begins with the conversion of the readily available L-alanine to its stereoisomer, D-alanine. This crucial racemization reaction is catalyzed by Alanine Racemase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2]

2. D-alanine-D-alanine ligase (Ddl): The subsequent and final step is the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine. This reaction is catalyzed by D-alanine-D-alanine ligase, a member of the ATP-grasp superfamily of enzymes.[3][4] The formation of this dipeptide is a vital step in providing the necessary building blocks for the pentapeptide chains of peptidoglycan.[5]

Key Enzymes and Their Quantitative Data

A comprehensive understanding of the kinetic parameters of Alr and Ddl is essential for inhibitor design and the development of in vitro synthesis systems. The following tables summarize the key kinetic data for these enzymes from various bacterial sources.

Table 1: Kinetic Parameters of Alanine Racemase (Alr)

| Bacterial Source | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Streptococcus iniae | L-Alanine | 33.11 | 2426 | - | 9.5 | 35 |

| Streptococcus iniae | D-Alanine | 14.36 | 963.6 | - | 9.5 | 35 |

| Clostridium perfringens | L-Alanine | 19.1 | - | 17.2 | 8.0 | 40 |

| Clostridium perfringens | D-Alanine | 10.5 | - | 8.7 | 8.0 | 40 |

Table 2: Kinetic Parameters of D-alanine-D-alanine ligase (Ddl)

| Bacterial Source | Substrate | Km (μM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Thermus thermophilus | ATP | 16.2 | - | - | - |

| Thermus thermophilus | D-Ala1 | 1250 | - | - | - |

| Thermus thermophilus | D-Ala2 | 4020 | - | - | - |

| Thermotoga maritima | D-Alanine | - | 5.5 (μmol/min/mg) | - | 80 |

| Escherichia coli | D-Alanine | - | 12.3-31 (μmol/min/mg) | - | 37 |

| Salmonella typhimurium | D-Alanine | - | 16.4 (μmol/min/mg) | - | - |

Substrate Specificity of D-alanine-D-alanine ligase (Ddl)

While D-alanine is the primary substrate for Ddl, some homologues of the enzyme exhibit broader substrate specificity, a feature that has implications for both antibiotic resistance and the enzymatic synthesis of novel dipeptides.

Table 3: Substrate Specificity of D-alanine-D-alanine ligase from Thermotoga maritima

| Substrate | Relative Activity (%) at 37°C | Relative Activity (%) at 60°C |

| D-Alanine | 100 | 100 |

| D-Serine | 33 | 60 |

| D-Threonine | 24 | 43 |

| D-Cysteine | 55 | - |

| Glycine | 27 | 49 |

| Other D-amino acids | Low to negligible | Detected for 15 D-amino acids |

Data adapted from Sato et al., 2006.[6][7]

Experimental Protocols

Purification of Recombinant D-alanine-D-alanine ligase (Ddl)

This protocol describes a general method for the purification of His-tagged Ddl from an E. coli expression system.

a. Gene Cloning and Expression:

-

The ddl gene is amplified by PCR and cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.

-

The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

b. Cell Lysis and Clarification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

c. Affinity Chromatography:

-

The clarified supernatant is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with the lysis buffer.

-